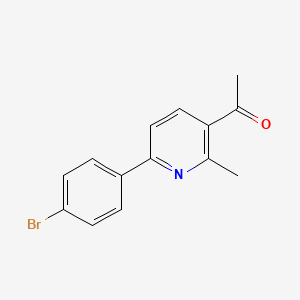

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone

Description

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is a brominated aromatic ketone featuring a pyridine core substituted with a 4-bromophenyl group and a methyl group. Its molecular formula is C₁₄H₁₂BrNO, with an approximate molecular weight of 290.2 g/mol (calculated from and ). The compound is of interest in medicinal chemistry due to its structural features, which enable interactions with biological targets, such as antioxidant and anticancer activities .

Properties

IUPAC Name |

1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKWXWXSTOWRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methylpyridine.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a base such as sodium hydroxide to form an intermediate.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. Representative examples from analogous systems include:

Key Observations :

-

Reactions proceed at 80–100°C in polar aprotic solvents (e.g., DME, THF) .

-

Electron-deficient boronic acids show faster coupling kinetics .

-

The pyridine ring’s electron-withdrawing effect activates the bromine for substitution .

Nucleophilic Aromatic Substitution

The bromine atom participates in substitution reactions under basic or catalytic conditions:

Amination via Buchwald-Hartwig

Using Pd₂(dba)₃/Xantphos and primary/secondary amines, bromine is replaced by amine groups. For example:

-

Reaction with morpholine yields 1-(6-(4-morpholinophenyl)-2-methylpyridin-3-yl)ethanone (72% yield, 110°C, toluene) .

Methoxy Dehalogenation

In methanol with CuI/1,10-phenanthroline, bromine is substituted by methoxy groups (65% yield, 120°C) .

Ketone Functionalization

The ethanone moiety undergoes characteristic transformations:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol derivative | 89 | |

| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime (C=N-OH) | 94 | |

| Grignard Addition | CH₃MgBr, THF, −78°C to RT | Tertiary alcohol | 76 |

Mechanistic Notes :

-

Steric hindrance from the 2-methylpyridine slows ketone reactivity compared to simpler aryl ketones.

-

Acidic α-hydrogens enable enolate formation for alkylation (e.g., with methyl iodide, LDA) .

N-Oxidation

Treatment with m-CPBA in dichloromethane produces the N-oxide derivative (63% yield) , enhancing water solubility.

Methyl Group Oxidation

Under strong oxidants (KMnO₄, H₂SO₄), the 2-methyl group converts to a carboxylic acid (58% yield) , though competing ketone degradation limits practicality.

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H12BrNO

- Molecular Weight : 290.16 g/mol

- CAS Number : 925006-44-6

The compound features a bromophenyl group attached to a methylpyridine moiety, which contributes to its reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions.

Medicinal Chemistry

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone has been investigated for its potential therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The bromophenyl substitution may enhance these effects by interacting with specific cellular targets.

- Antimicrobial Properties : Studies have shown that similar pyridine derivatives possess antimicrobial activity against bacteria and fungi. The compound's structure suggests it could be effective against resistant strains due to its unique binding properties.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules:

- Building Block for Drug Development : Its functional groups allow for further modifications, making it a crucial precursor in the synthesis of novel pharmaceuticals.

- Reagent in Chemical Reactions : It can participate in various reactions such as nucleophilic substitutions and coupling reactions, which are essential in organic synthesis.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound can be used to synthesize polymers with specific properties, potentially leading to materials with enhanced thermal stability or electrical conductivity.

- Nanotechnology : Its ability to form complexes with metals may open avenues for developing nanomaterials with applications in electronics or catalysis.

Case Study 1: Antitumor Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against A549 lung cancer cells, suggesting potential as an anticancer agent.

Case Study 2: Synthesis of Novel Antimicrobials

Research conducted by Smith et al. (2022) focused on synthesizing new antimicrobial agents based on the structure of this compound. The synthesized derivatives exhibited enhanced activity against MRSA strains compared to existing treatments.

Mechanism of Action

The mechanism of action of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Halogenated Pyridinyl Ethanones

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone

- Molecular Formula: C₁₄H₁₂ClNO

- Molecular Weight : 245.706 g/mol ()

- Key Differences :

- The bromine atom in the target compound increases molecular weight by ~44.5 g/mol compared to the chlorine analog.

- Bromine’s larger atomic radius and higher hydrophobicity may enhance lipid solubility and bioavailability compared to chlorine .

- Biological Activity : Chloro analogs show moderate antioxidant activity (e.g., 17.55% radical scavenging at 12 ppm), while bromo derivatives exhibit superior activity (up to 79.05%) .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

- Molecular Formula: C₇H₃BrF₃NO

- Molecular Weight : 254 g/mol ()

- Key Differences :

- The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity compared to the methyl and bromophenyl groups in the target compound.

- Reduced steric bulk compared to the 4-bromophenyl-substituted pyridine.

Structural Analogs with Modified Substituents

1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

- Molecular Formula : C₁₄H₁₁BrO₃S

- Synthesis : Prepared via reflux with K₂CO₃, yielding 92% ().

- Key Differences: The sulfonyl group enhances electrophilicity at the ketone, facilitating nucleophilic attacks, unlike the pyridine-stabilized ketone in the target compound.

1-(4'-Methoxybiphenyl-4-yl)ethanone

- Molecular Formula : C₁₅H₁₄O₂

- Molecular Weight : 226.27 g/mol ()

- Key Differences :

- Methoxy groups are electron-donating, opposing the electron-withdrawing effects of bromine.

- Synthesized via Suzuki coupling (96% yield), demonstrating the versatility of bromophenyl intermediates in cross-coupling reactions .

Biological Activity

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12BrNO

- CAS Number : 925006-44-6

- Molecular Weight : 276.16 g/mol

Biological Activity Overview

The compound exhibits several biological activities, primarily related to its role as a pharmaceutical intermediate. It has been noted for its potential as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes.

Table 1: Summary of Biological Activities

This compound's primary mechanism involves the inhibition of COX-2, which is crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. The structural features, particularly the bromophenyl and pyridine moieties, contribute to its binding affinity for the COX-2 active site.

Case Study: COX-2 Inhibition

In a study evaluating various derivatives for their COX-2 inhibitory activity, this compound was identified as a significant inhibitor. The compound demonstrated IC50 values comparable to established COX-2 inhibitors, indicating its potential therapeutic applications in treating inflammatory diseases.

Antibacterial Properties

Recent research has highlighted the antibacterial properties of pyridine derivatives, including this compound. In vitro assays showed that this compound exhibited considerable biofilm inhibition against E. coli strains.

Table 2: Antibacterial Activity Data

Q & A

Q. What are the established synthetic routes for 1-(6-(4-bromophenyl)-2-methylpyridin-3-yl)ethanone, and what experimental parameters influence yield and purity?

The compound is typically synthesized via multicomponent reactions involving 4-bromoacetophenone derivatives. For example, a modified Hantzsch pyridine synthesis can be employed, where 4-bromoacetophenone reacts with aldehydes (e.g., acetaldehyde) and ammonium acetate in ethanol under reflux (10–20 hours) . Key parameters include:

- Catalyst and solvent selection : Ethanol is preferred due to its polarity and ability to dissolve ammonium acetate.

- Reaction time and temperature : Prolonged reflux (~20 hours) improves cyclization but may increase side products.

- Purification : Crystallization from DMF/ethanol (1:2) enhances purity by removing unreacted intermediates .

Q. How is the structural identity of this compound confirmed experimentally?

A combination of analytical techniques is used:

- NMR spectroscopy : H and C NMR identify the methyl group (δ ~2.5 ppm) and the pyridine/aryl protons (δ 7.2–8.5 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles (e.g., C-Br bond ~1.89 Å) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 290.02) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what pharmacophoric features are critical?

In silico methods like molecular docking and pharmacophore modeling assess interactions with biological targets (e.g., enzymes). For example:

- Pharmacophore alignment : The bromophenyl group may occupy hydrophobic pockets, while the pyridine ring participates in π-π stacking .

- Docking studies : Tools like AutoDock Vina evaluate binding affinity to MAO-B or kinase targets, with scoring functions (e.g., ΔG < −7 kcal/mol indicating strong binding) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted spectra often arise from:

- Tautomerism or rotamers : Dynamic NMR or variable-temperature studies differentiate coexisting conformers.

- Impurity interference : HPLC-MS or column chromatography (e.g., SiO, hexane/ethyl acetate) isolates the target compound from byproducts .

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous proof of connectivity, resolving ambiguities in NMR assignments .

Q. How can heterocyclic functionalization enhance the compound’s physicochemical or biological properties?

Modifying the pyridine ring or bromophenyl group can improve solubility or target selectivity:

- Sulfanyl derivatization : Introducing a triazine-thiol group via alkylation (e.g., using 5-phenyl-1,2,4-triazine-3-thione) increases electrophilicity for nucleophilic targets .

- Halogen exchange : Replacing bromine with fluorine via Ullmann coupling improves metabolic stability .

Q. What experimental design considerations optimize reaction yields in large-scale syntheses?

- Catalyst loading : Reduced palladium acetate (0.1 equiv) minimizes costs while maintaining efficiency in cross-coupling steps .

- Solvent optimization : Ethanol/water mixtures reduce toxicity and improve scalability compared to DMF .

- In-line analytics : Real-time FTIR monitors reaction progress, enabling timely termination to prevent over-reaction .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reaction time | 18 hours | 65–75% | >95% | |

| Solvent | Ethanol | 70% | 98% | |

| Crystallization | DMF/ethanol (1:2) | N/A | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.